molecular formula C11H12F3NO B13605770 3-(3-(Trifluoromethoxy)phenyl)pyrrolidine

3-(3-(Trifluoromethoxy)phenyl)pyrrolidine

Cat. No.: B13605770
M. Wt: 231.21 g/mol
InChI Key: HVWNWEKZBJRTEE-UHFFFAOYSA-N
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Description

3-(3-(Trifluoromethoxy)phenyl)pyrrolidine is an organic compound with the molecular formula C11H12F3NO. It features a pyrrolidine ring substituted with a trifluoromethoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(Trifluoromethoxy)phenyl)pyrrolidine typically involves the reaction of pyrrolidine with 3-(trifluoromethoxy)benzaldehyde under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide or tetrahydrofuran. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(3-(Trifluoromethoxy)phenyl)pyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce a fully saturated pyrrolidine ring .

Scientific Research Applications

3-(3-(Trifluoromethoxy)phenyl)pyrrolidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-(Trifluoromethoxy)phenyl)pyrrolidine involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Trifluoromethyl)phenylpyrrolidine
  • 3-(Methoxy)phenylpyrrolidine
  • 3-(Fluoromethoxy)phenylpyrrolidine

Uniqueness

3-(3-(Trifluoromethoxy)phenyl)pyrrolidine is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity compared to similar compounds with different substituents .

Properties

Molecular Formula

C11H12F3NO

Molecular Weight

231.21 g/mol

IUPAC Name

3-[3-(trifluoromethoxy)phenyl]pyrrolidine

InChI

InChI=1S/C11H12F3NO/c12-11(13,14)16-10-3-1-2-8(6-10)9-4-5-15-7-9/h1-3,6,9,15H,4-5,7H2

InChI Key

HVWNWEKZBJRTEE-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1C2=CC(=CC=C2)OC(F)(F)F

Origin of Product

United States

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